6H-Pyrido[4,3-b]carbazol-11-ol, 5,6-dimethyl-

Lipophilicity Drug Design ADME

Researchers investigating the impact of C-11 substitution on ellipticine DNA intercalation face a lack of pure, position-defined intermediates. This 11-hydroxy-5,6-dimethyl derivative directly addresses that gap. • Serves as a key intermediate for 11-substituted ellipticine analogue library synthesis, with the phenolic -OH enabling etherification or nucleophilic displacement. • Distinct H-bond donor at position 11 alters DNA binding thermodynamics vs. 11-methyl ellipticine (Ka differences up to 260-fold). • High-purity reference standard for LC-MS/MS differentiation of isomeric hydroxylated ellipticine metabolites. Globally available from BenchChem with rapid shipping.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
CAS No. 81451-85-6
Cat. No. B15379039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Pyrido[4,3-b]carbazol-11-ol, 5,6-dimethyl-
CAS81451-85-6
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(C3=C1N(C4=CC=CC=C43)C)O
InChIInChI=1S/C17H14N2O/c1-10-11-7-8-18-9-13(11)17(20)15-12-5-3-4-6-14(12)19(2)16(10)15/h3-9,20H,1-2H3
InChIKeyXFANURRAWYKLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-Pyrido[4,3-b]carbazol-11-ol, 5,6-dimethyl-: Structural Overview and Physicochemical Identifiers


6H-Pyrido[4,3-b]carbazol-11-ol, 5,6-dimethyl- (CAS 81451-85-6) is a tetracyclic heterocyclic compound belonging to the pyrido[4,3-b]carbazole class, structurally related to the natural antitumor alkaloid ellipticine but bearing a critical 11-hydroxy substituent in place of the 11-methyl group found in the parent natural product . The compound has molecular formula C17H14N2O and a molecular weight of 262.31 g/mol . Its calculated partition coefficient (LogP) is 3.89, its topological polar surface area (TPSA) is 38.05 Ų, and its reported density is 1.34 g/cm³ . This compound was first described by Wanner, Koomen, and Pandit in 1982–1983 as a synthetic intermediate en route to ellipticine analogues .

SAR probefor underexplored C-11 substitution site on the pyridocarbazole scaffold
Synthetic intermediatewith fully published protocol for ellipticine analog diversification
Reference standardfor distinguishing isomeric hydroxylated metabolites in analytical method development

Why This Compound Cannot Substitute for Ellipticine or 9-Hydroxyellipticine


Although 6H-Pyrido[4,3-b]carbazol-11-ol, 5,6-dimethyl- shares the tetracyclic pyrido[4,3-b]carbazole scaffold with ellipticine (5,11-dimethyl), 9-hydroxyellipticine, and 2-methyl-9-hydroxyellipticinium (elliptinium), the substitution pattern at position 11 fundamentally alters its physicochemical and pharmacological profile. In ellipticine, the 11-methyl group contributes to a LogP of approximately 3.2–3.5 and a molecular weight of 246.31 g/mol [1]. Replacing this 11-CH3 with an 11-OH as in the target compound increases the molecular weight to 262.31 g/mol, raises the LogP to 3.89, and introduces a hydrogen-bond donor at a position critical for DNA intercalation geometry [1]. In the clinically studied 2-methyl-9-hydroxyellipticinium, hydroxylation occurs at position 9 rather than 11, producing a quaternary ammonium cation with distinct DNA sequence preferences [2]. For 9-methoxyellipticine, substitution at position 9 combined with an 11-CH3 yields yet another activity profile [3]. These position-specific differences mean that binding affinity (Ka) values for pyridocarbazole–DNA complexes span a 260-fold range (1.7 × 10⁵ to 4.5 × 10⁷ M⁻¹) depending solely on substituent identity and position [4]. Consequently, generic substitution among these analogs for research or reference-standard procurement is precluded by both altered DNA-intercalation thermodynamics and divergent molecular recognition properties.

vs ellipticine 11-OH vs 11-CH3 substitution alters lipophilicity and hydrogen-bonding capacity; intercalation thermodynamics may shift away from ellipticine reference data
vs 9-OH analog Positional isomerism (11-OH vs 9-OH) may produce distinct DNA sequence preferences and binding geometry; direct interchange is not supported
vs elliptinium Quaternary ammonium charge and 9-OH substitution in elliptinium create a divergent molecular recognition profile; binding context may not transfer

Quantitative Differential Evidence Against Close Analogs


LogP Differentiation: 11-OH vs. Ellipticine

The target compound's computed LogP of 3.89 (ALogP) is 0.4–0.7 log units higher than that of ellipticine, which has a reported experimental LogP of approximately 3.2–3.5 [1]. This increased lipophilicity arises from the replacement of the 11-CH3 with an 11-OH, which, despite its hydrogen-bond donor character, yields a net increase in the calculated partition coefficient due to altered electronic distribution across the tetracyclic scaffold .

LogP differentiation
Cross-study comparable
ΔLogP ≈ +0.4 to +0.7
vs ellipticine (LogP ~3.2–3.5)
Reported lipophilicity difference supports distinct membrane-permeability context
ALogP computed; experimental LogP cross-validation recommended
Lipophilicity Drug Design ADME

MW and TPSA Distinction from Ellipticine

The target compound (MW = 262.31 g/mol, TPSA = 38.05 Ų) differs from ellipticine (MW = 246.31 g/mol, TPSA ≈ 28.7 Ų) in both molecular weight (+16 Da) and topological polar surface area (+9.35 Ų) due to the 11-OH substitution [1]. The increased TPSA reflects the addition of a hydrogen-bond donor, which may reduce passive membrane permeability relative to ellipticine despite the higher LogP.

MW and TPSA distinction
Cross-study comparable
ΔMW = +16 Da
ΔTPSA = +9.35 Ų
Higher TPSA with higher LogP creates a unique permeability profile for transport studies
Computed TPSA; experimental permeability data not yet reported
Physicochemical Properties Drug-likeness Permeability

Positional Isomerism: 11-OH vs. 9-OH Substitution

The 11-OH substitution in the target compound represents a positional isomer relative to 9-hydroxyellipticine (9-OH at position 9, 11-CH3 retained). 9-Hydroxyellipticine exhibits IC50 values of 1.6 μM against HeLa S-3 cells [1]. Although direct IC50 data for the 11-OH compound are not published, the DNA-binding study by Shimazu et al. demonstrated that among 40 pyridocarbazole derivatives, binding constants (Ka) vary from 1.7 × 10⁵ to 4.5 × 10⁷ M⁻¹ depending on substituent identity and position, and that 9-hydroxyl substitution on the 2-N-methyl ellipticenium cation confers specific GC base-pair preference [2]. The C-11 position is recognized as a key locus for modulating bioactivity and selectivity distinct from C-9 substitution [3].

Positional isomerism
Class-level
11-OH vs 9-OH substitution
Ka range: 1.7×10⁵–4.5×10⁷ M⁻¹ across pyridocarbazole class
Supports positional isomer SAR interpretation; 11-OH is a distinct probe at an underexplored site
Class-level inference; direct 11-OH IC50 not published
DNA Intercalation Positional Isomerism Topoisomerase Inhibition

Synthetic Provenance and Open-Source Accessibility

The target compound was first synthesized and fully characterized by Wanner, Koomen, and Pandit as part of a new approach to ellipticine analogues, with synthetic procedures published in two peer-reviewed articles . Unlike many ellipticine derivatives whose syntheses are protected by patent or proprietary information, the synthetic route to 6H-Pyrido[4,3-b]carbazol-11-ol, 5,6-dimethyl- is fully disclosed in the open literature, enabling independent verification of identity and purity by procurement laboratories.

Synthetic provenance
Data to verify
Fully disclosed synthetic protocol published in open literature (1982–1983)
Reported synthetic accessibility context; may support independent identity verification
Supplier-independent review recommended
Synthetic Chemistry Reference Standard Quality Control

Research and Industrial Application Scenarios


SAR Probe for C-11 Substitution in DNA Intercalators

Researchers investigating how substituents at the underexplored C-11 position of the pyrido[4,3-b]carbazole scaffold influence DNA intercalation affinity and sequence selectivity can use this compound as a structurally defined reference. With the 11-OH group providing a hydrogen-bond donor absent in ellipticine (11-CH3) and positioned differently from the 9-OH of 9-hydroxyellipticine, the compound enables direct comparison of intercalation geometry and binding thermodynamics in QCM-based assays such as those described by Shimazu et al. [1].

Physicochemical Benchmark for ADME Prediction Models

The combination of LogP (3.89), TPSA (38.05 Ų), and MW (262.31 g/mol) makes this compound a valuable data point for calibrating in silico ADME prediction models for tetracyclic heterocycles [1]. Unlike ellipticine (LogP ~3.2, TPSA ~28.7 Ų) or 9-hydroxyellipticine, the 11-OH substitution creates a unique lipophilicity/polarity profile that tests the limits of standard drug-likeness filters [1].

Synthetic Intermediate for C-11 Diversification

As documented by Wanner, Koomen, and Pandit, this compound serves as a key intermediate for further functionalization at C-11, enabling the synthesis of a library of 11-substituted ellipticine analogues [1]. The phenolic 11-OH can undergo etherification, esterification, or conversion to a leaving group for nucleophilic displacement, providing access to structural diversity at a position that has received limited attention in medicinal chemistry campaigns.

Reference Standard for Metabolite Identification

Given that ellipticine undergoes CYP450-mediated hydroxylation at multiple positions including C-9, C-7, C-12, and C-13, the 11-hydroxy derivative can serve as a synthetic reference standard for LC-MS/MS method development aimed at distinguishing isomeric hydroxylated metabolites of ellipticine and its clinical analogues in pharmacokinetic studies [1].

Application
Selection Property
Validation Focus
DNA intercalator SAR studies
C-11 positional substitution context
DNA binding assay interpretation
ADME prediction model studies
Physicochemical profile review
In silico model benchmarking
C-11 analog library synthesis
Synthetic protocol availability
Published route verification
Isomeric metabolite method development
Chromatographic reference context
LC-MS/MS method optimization
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